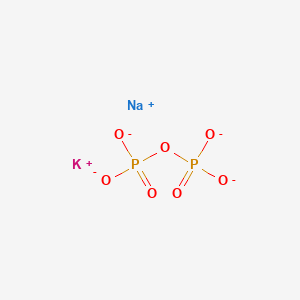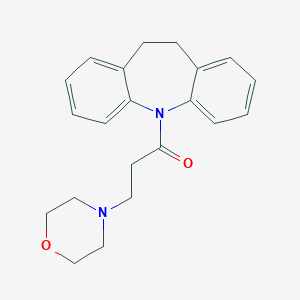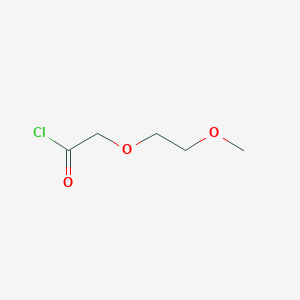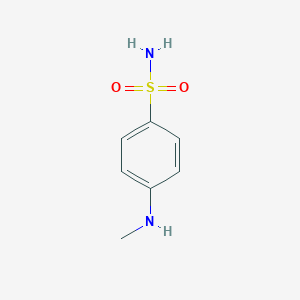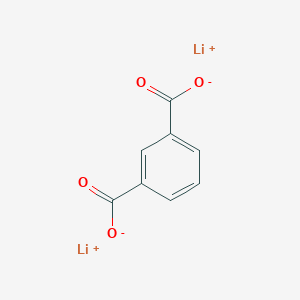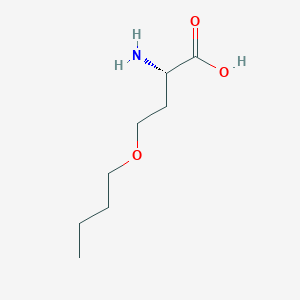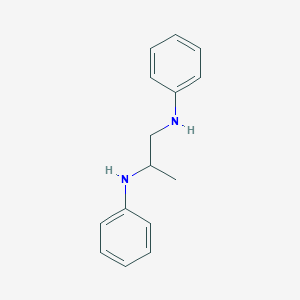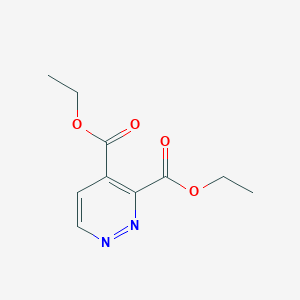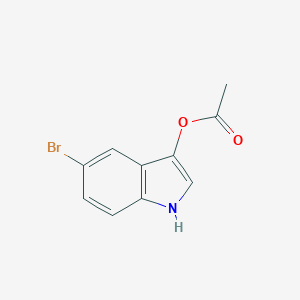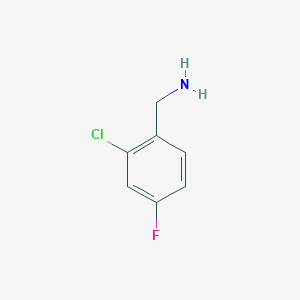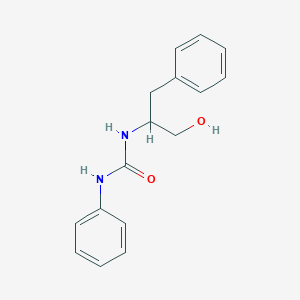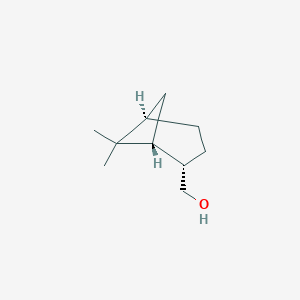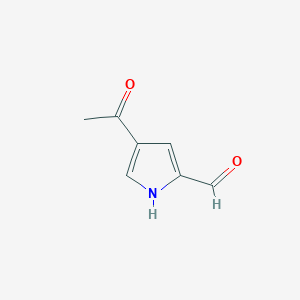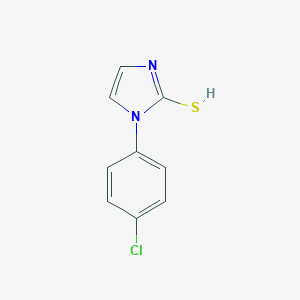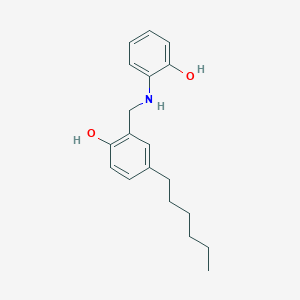
o-CRESOL, 4-HEXYL-alpha-(o-HYDROXYANILINO)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-CRESOL, 4-HEXYL-alpha-(o-HYDROXYANILINO)- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of cresol, which is commonly used in the production of various chemicals and is known for its antiseptic properties.
Wissenschaftliche Forschungsanwendungen
O-CRESOL, 4-HEXYL-alpha-(o-HYDROXYANILINO)- has been studied for its potential applications in various scientific fields. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of o-CRESOL, 4-HEXYL-alpha-(o-HYDROXYANILINO)- is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. In cancer cells, it is believed to inhibit the growth of the cells by interfering with their DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that o-CRESOL, 4-HEXYL-alpha-(o-HYDROXYANILINO)- can have both biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can help to protect against various diseases. Additionally, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using o-CRESOL, 4-HEXYL-alpha-(o-HYDROXYANILINO)- in lab experiments is its high potency. It is also relatively easy to synthesize, making it readily available for use in research. However, one of the limitations is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of o-CRESOL, 4-HEXYL-alpha-(o-HYDROXYANILINO)-. One potential area of research is the development of new antimicrobial agents based on this compound. Additionally, further studies could be conducted to explore its potential use in the treatment of cancer and neurodegenerative diseases. Finally, more research could be conducted to better understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of o-CRESOL, 4-HEXYL-alpha-(o-HYDROXYANILINO)- involves the reaction of 4-hexylaniline with o-cresol in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product.
Eigenschaften
CAS-Nummer |
18102-15-3 |
|---|---|
Molekularformel |
C19H25NO2 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
4-hexyl-2-[(2-hydroxyanilino)methyl]phenol |
InChI |
InChI=1S/C19H25NO2/c1-2-3-4-5-8-15-11-12-18(21)16(13-15)14-20-17-9-6-7-10-19(17)22/h6-7,9-13,20-22H,2-5,8,14H2,1H3 |
InChI-Schlüssel |
OQCNEJQPPSJHSO-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC(=C(C=C1)O)CNC2=CC=CC=C2O |
Kanonische SMILES |
CCCCCCC1=CC(=C(C=C1)O)CNC2=CC=CC=C2O |
Andere CAS-Nummern |
18102-15-3 |
Synonyme |
2-(2-Hydroxyphenylaminomethyl)-4-hexylphenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



